Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate
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Overview
Description
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is an organic compound that features a thiophene ring substituted with a propyl ester and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization processes using efficient catalysts such as zirconium tetrachloride (ZrCl4) under mild reaction conditions . The use of molecular sieves or orthoesters can also provide effective water removal through chemical reaction or physical sequestration .
Chemical Reactions Analysis
Types of Reactions
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO4, OsO4, or CrO3/Py.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, RCuLi, enolates, NH3, RNH2, and NaOCH3.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reducing agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Investigated for its potential anticancer activity and other therapeutic applications.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other molecular interactions . Further research is needed to fully elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate include:
1,3-Dioxanes: These compounds share the 1,3-dioxolane ring structure and are used in similar applications.
Benzo[d][1,3]dioxole derivatives: These compounds have similar structural motifs and are investigated for their biological and pharmaceutical applications.
Indole derivatives: These compounds have diverse biological activities and are used in drug design and development.
Uniqueness
This compound is unique due to its combination of a thiophene ring, a propyl ester, and a 1,3-dioxolane ring. This unique structure provides specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-2-5-13-10(12)8-3-4-9(16-8)11-14-6-7-15-11/h3-4,11H,2,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWARJZHYNFAIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641885 |
Source
|
Record name | Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-11-7 |
Source
|
Record name | Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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